3-Nitrotetrazolium blue chloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

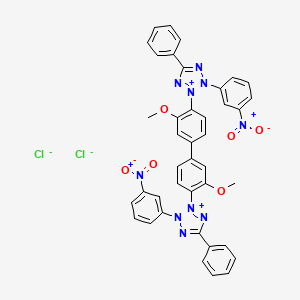

2-[2-methoxy-4-[3-methoxy-4-[3-(3-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(3-nitrophenyl)-5-phenyltetrazol-2-ium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30N10O6.2ClH/c1-55-37-23-29(19-21-35(37)47-43-39(27-11-5-3-6-12-27)41-45(47)31-15-9-17-33(25-31)49(51)52)30-20-22-36(38(24-30)56-2)48-44-40(28-13-7-4-8-14-28)42-46(48)32-16-10-18-34(26-32)50(53)54;;/h3-26H,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQIZYUDGJIPRV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC(=CC=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30Cl2N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38184-50-8 | |

| Record name | Nitroblue tetrazolium chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038184508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Historical Context and Evolution of Tetrazolium Salt Research

The scientific journey of tetrazolium salts is a story of chemical discovery and subsequent biological application that spans over a century. The foundation was laid not with the tetrazolium salts themselves, but with their reduced products, the formazans.

The history of formazans and tetrazolium salts dates back to 1875, when Friese produced the first formazan (B1609692), a "Neue Verbindung" (New Compound) with a cherry-red color, by reacting benzene (B151609) diazonium nitrate (B79036) with nitromethane. nih.gov Nearly two decades later, in 1894, a pivotal advancement was made by von Pechmann and Runge, who successfully oxidized a formazan to synthesize the first tetrazolium salt. nih.gov In the years that followed, chemists synthesized hundreds of different tetrazolium salts and formazans. However, only a select few of these compounds, including 3-Nitrotetrazolium blue chloride, proved to have practical applications in biological research. nih.gov These salts became instrumental in histochemistry and cytochemistry for their ability to act as indicators of cellular metabolic processes. nih.govnih.gov

Role of 3 Nitrotetrazolium Blue Chloride As a Redox Indicator in Biochemical Studies

3-Nitrotetrazolium blue chloride's primary role in biochemical studies is that of a potent redox indicator. sigmaaldrich.com This water-soluble, pale-yellow dye accepts electrons from various biological sources, a process that results in its reduction to a dark-blue, water-insoluble diformazan. sigmaaldrich.combiotium.comnih.gov This visible color change is the cornerstone of its application in numerous assays.

The reduction of NBT is often facilitated by cellular enzymes, particularly dehydrogenases and other oxidoreductases. abcam.comchemicalbook.com For instance, it can serve as a substrate for NADPH-diaphorase. abcam.com The reduction process is sensitive, with the sensitivity being approximately twice that of UV determination of NAD(P)H. sigmaaldrich.com

A key application of NBT is the detection of superoxide (B77818) anions, a reactive oxygen species. This has been utilized in studies of skeletal muscle cells and seedlings. sigmaaldrich.com NBT is also famously used in the "NBT test" to assess the activity of NADPH oxidase in phagocytic cells. chemicalbook.comcaymanchem.com In healthy cells, the enzyme reduces NBT to its blue formazan (B1609692), but this reduction fails in cells from patients with conditions like chronic granulomatous disease. chemicalbook.comcaymanchem.comwikipedia.org

Perhaps the most widespread use of NBT is in conjunction with 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP). biotium.comscientificlabs.ie In this system, alkaline phosphatase (AP), often conjugated to an antibody, dephosphorylates BCIP. The resulting product then reduces NBT, producing a stable, insoluble black-purple precipitate at the site of enzyme activity. sigmaaldrich.comcaymanchem.comscientificlabs.ie This chromogenic duo is a workhorse for the sensitive detection of proteins in applications like Western blotting and immunohistochemistry. wikipedia.orgscientificlabs.ieresearchgate.net

Interactive Table: Key Biochemical Applications of this compound

| Application Area | Detected Substance/Process | Companion Reagent(s) | Resulting Product |

| Enzyme Histochemistry | Dehydrogenases, Oxidoreductases | NAD(P)H, Diaphorase | Blue Diformazan |

| Oxidative Stress | Superoxide Anions | - | Blue Diformazan |

| Immunology (NBT Test) | NADPH Oxidase Activity | - | Blue Diformazan |

| Western Blotting | Alkaline Phosphatase | BCIP | Black-Purple Precipitate |

| Immunohistochemistry | Alkaline Phosphatase | BCIP | Black-Purple Precipitate |

| In Situ Hybridization | Alkaline Phosphatase | BCIP | Black-Purple Precipitate |

Scope and Significance of 3 Nitrotetrazolium Blue Chloride in Contemporary Research

Electron Transfer Pathways Involving this compound

General Principles of Tetrazolium Salt Reduction

Tetrazolium salts, including NBT, act as electron acceptors in biological systems. Their reduction to colored formazan products is a hallmark of metabolic activity, primarily driven by dehydrogenases and reductases. biocompare.com This process is irreversible and typically does not require anaerobic conditions, offering an advantage over other indicators like methylene (B1212753) blue. dtic.mil The intensity of the color produced is proportional to the amount of formazan, which in turn reflects the metabolic rate of the cells. biocompare.com The reduction process involves the transfer of hydrogen, where tetrazolium salts serve as acceptors in the chain of enzymatic reactions. dtic.mil

The general reaction involves the acceptance of electrons, often from reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), leading to the formation of a highly colored and water-insoluble formazan. biocompare.comconicet.gov.ar This insolubility allows for the precise localization of the reduction reaction within tissues and cells. dtic.mil

Enzymatic Reduction of this compound to Diformazan

A variety of enzymes can catalyze the reduction of NBT. This reduction is a key indicator in many cytochemical and histochemical assays designed to localize and quantify the activity of these enzymes. abcam.comchemodex.com

Role of Dehydrogenases (e.g., Succinate (B1194679) Dehydrogenase, NADPH-Diaphorase, Glucose-6-Phosphate Dehydrogenase, Phosphofructokinase, Pentose (B10789219) Shunt Dehydrogenases)

Dehydrogenases are a major class of enzymes responsible for the reduction of NBT. biocompare.com The activity of these enzymes is linked to the production of NADH and NADPH, which provide the reducing equivalents for the conversion of NBT to formazan. biocompare.com

Succinate Dehydrogenase (SDH): As a component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC), SDH catalyzes the oxidation of succinate to fumarate. nih.gov In histochemical studies, the activity of SDH is evaluated using a colorimetric assay with NBT, where the reduction of NBT to a colored formazan indicates enzyme activity. nih.gov This reaction is dependent on the transfer of electrons from succinate through the SDH complex. nih.gov A reduction in SDH activity, as observed in certain pathological conditions, leads to decreased NBT staining. nih.gov

NADPH-Diaphorase: This enzyme, now known to be a form of nitric oxide synthase (NOS), is a significant contributor to NBT reduction in various tissues, particularly the brain. nih.govnih.govprotocols.io The reaction is dependent on NADPH and involves the transfer of electrons from NADPH to NBT, resulting in the formation of diformazan. nih.govnih.gov This histochemical reaction has been widely used to map the distribution of NOS-containing neurons. nih.govprotocols.io The kinetic parameters for the reduction of NBT by rat brain NADPH-diaphorase have been determined, with a Km for NBT of 17.3 µM and for NADPH of 1.9 µM. nih.gov

Glucose-6-Phosphate Dehydrogenase (G6PD): G6PD is the rate-limiting enzyme of the pentose phosphate pathway (PPP), a major source of NADPH in the cytoplasm. nih.govnih.gov The NADPH produced by G6PD is crucial for maintaining cellular redox balance and can be utilized by various enzymes, including those that reduce NBT. nih.govnih.gov Deficiencies in G6PD can lead to a decreased ability to reduce NBT, reflecting the diminished production of NADPH. youtube.comyoutube.com NBT reduction is therefore used as an indirect measure of G6PD activity and the integrity of the PPP. chemodex.com

Phosphofructokinase and Pentose Shunt Dehydrogenases: NBT is also utilized as a redox indicator for other dehydrogenases, including phosphofructokinase and various pentose shunt dehydrogenases, in techniques like polyacrylamide gel electrophoresis. chemodex.com

| Dehydrogenase | Role in NBT Reduction | Key Cofactor | Significance of NBT Assay |

|---|---|---|---|

| Succinate Dehydrogenase (SDH) | Catalyzes electron transfer from succinate to NBT in the mitochondrial electron transport chain. nih.govnih.gov | FAD (within the enzyme) | Measures mitochondrial respiratory chain activity. nih.gov |

| NADPH-Diaphorase (Nitric Oxide Synthase) | Directly transfers electrons from NADPH to NBT. nih.govnih.gov | NADPH | Histochemical marker for NOS-containing neurons. nih.govprotocols.io |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Produces NADPH, which is then used by other enzymes to reduce NBT. nih.govnih.gov | NADP+ | Assesses the activity of the pentose phosphate pathway. chemodex.com |

| Phosphofructokinase | Indirectly contributes to NBT reduction by influencing glycolytic flux and subsequent NADPH production. chemodex.com | ATP, Fructose-6-phosphate | Used as a redox indicator in gel electrophoresis. chemodex.com |

| Pentose Shunt Dehydrogenases | Generate NADPH, which serves as a reductant for NBT. chemodex.com | NADP+ | Used as a redox indicator in gel electrophoresis. chemodex.com |

Reduction by Oxidases

Oxidases, particularly NADPH oxidase, are another important class of enzymes that mediate NBT reduction. caymanchem.com This is especially prominent in phagocytic cells like neutrophils, where the "NBT test" is a classic functional assay. caymanchem.comnih.gov The reduction of NBT in this context is often linked to the production of superoxide anions. nih.gov Additionally, NBT can be used as a chromogenic activity stain for various oxidoreductases in gel electrophoresis. caymanchem.comwikipedia.org

Non-Enzymatic Reduction Mechanisms of this compound

NBT can also be reduced through non-enzymatic pathways, primarily involving direct interaction with reactive oxygen species (ROS).

Reduction by Superoxide Anions (O2•–) and Reactive Oxygen Species (ROS)

NBT is a well-known scavenger of superoxide anions (O2•–). chemodex.com The reaction between NBT and O2•– results in the formation of the blue formazan product. mdpi.comresearchgate.net This reaction is a cornerstone of assays designed to detect and quantify the production of ROS in various biological systems, including seminal leukocytes, spermatozoa, and oocytes. nih.govfrontiersin.org The level of NBT reduction has been shown to strongly correlate with the levels of ROS measured by other methods like chemiluminescence. nih.gov The reduction of NBT by superoxide can be inhibited by superoxide dismutase (SOD), an enzyme that scavenges O2•–. docksci.comnih.gov However, the use of NBT to detect O2•– can be complex, as NBT can also be reduced by other pathways, particularly under anaerobic conditions. nih.gov

The reduction of NBT by superoxide is a stepwise process. NBT2+ is first reduced to a monoformazan cation (MF+), and with sufficient reducing power, further reduced to diformazan (DF). researchgate.net The presence of oxygen can competitively inhibit the reduction of NBT, a phenomenon that is counteracted by cyanide. nih.govamsterdamumc.nl

| Reducing Species | Mechanism of NBT Reduction | Key Findings |

|---|---|---|

| Superoxide Anion (O2•–) | Direct, non-enzymatic reduction of NBT to formazan. mdpi.comresearchgate.net | NBT is a widely used probe for superoxide production in cells. nih.govfrontiersin.orgdocksci.com The reaction is inhibited by superoxide dismutase. docksci.comnih.gov |

| Reactive Oxygen Species (ROS) - General | NBT reacts with various ROS, leading to formazan formation. frontiersin.orgresearchgate.net | NBT staining is a reliable method to assess intracellular ROS levels in different cell types. frontiersin.org |

Characteristics of Formazan Derivatives from this compound

The formazan derivative of this compound possesses distinct characteristics that are fundamental to its application in various research fields. These properties, particularly its insolubility and color, are leveraged for both qualitative and quantitative assessments of cellular activity.

Insoluble Formazan Precipitation and its Research Implications

A defining characteristic of the formazan produced from the reduction of NBT is its nature as a water-insoluble precipitate. researchgate.netresearchgate.net This dark blue to purple-black crystalline product, often referred to as formazan deposits, forms at the site of reductive activity within cells or tissues. nih.govcaymanchem.com

The insolubility of the NBT-formazan has significant research implications:

Histochemical Localization: In histochemistry and immunohistochemistry, the insoluble precipitate allows for the precise localization of enzyme activity. wikipedia.org For instance, it is used as a chromogenic stain to detect the activity of oxidoreductases in tissue sections and gels. caymanchem.com The precipitate remains at the location of the enzyme, providing a visual map of metabolic activity within the cellular architecture.

Cell Viability and Proliferation Assays: The formation of formazan deposits is a hallmark of metabolically active, viable cells. wikipedia.orgresearchgate.net In techniques like the NBT test, the presence of these intracellular blue deposits distinguishes living cells from dead cells. nih.govcaymanchem.com This is particularly useful in assays that assess cytotoxicity or the proliferative effects of various compounds.

Detection of Superoxide Production: In studies of cellular oxidative stress and inflammation, the insoluble formazan is a key indicator of superoxide anion production by phagocytic cells. nih.govresearchgate.net The amount of precipitate formed can be qualitatively or semi-quantitatively assessed to gauge the level of phagocytic activity. nih.gov

While the insolubility is advantageous for localization, it presents a challenge for quantitative analysis. To measure the amount of formazan produced, the precipitate must first be dissolved. nih.govresearchgate.net Common laboratory practice involves the use of solvents to solubilize the formazan crystals.

| Solvent/Reagent | Purpose | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | To dissolve the formazan precipitate for spectrophotometric quantification. | nih.govresearchgate.netresearchgate.net |

| Potassium hydroxide (B78521) (KOH) | Used in conjunction with DMSO to solubilize cell membranes and dissolve the formazan. | nih.govresearchgate.netnih.gov |

| Acidified Isopropanol (B130326) | An alternative solvent for extracting and dissolving the formazan product. | researchgate.net |

The necessity of this solubilization step is a critical consideration in the design of quantitative assays based on NBT reduction.

Colorimetric Properties of this compound Formazan for Quantitative Analysis

The intense color of the NBT-derived formazan is the basis for its use in quantitative colorimetric assays. nih.gov Upon reduction, the pale yellow NBT is converted to a dark blue or purple formazan, and the intensity of this color is directly proportional to the extent of reductive activity. researchgate.netnih.gov

For quantitative analysis, the insoluble formazan precipitate is dissolved, and the absorbance of the resulting solution is measured using a spectrophotometer. nih.govabcam.com The amount of formazan is determined by measuring the optical density at its maximum absorbance wavelength (λmax). researchgate.netresearchgate.net

The absorbance spectrum of the NBT-formazan has been a subject of detailed study, with the peak absorbance varying slightly depending on the solvent used for solubilization.

| Solvent | Peak Absorbance (λmax) | Reference |

| Not specified (NaOH converted) | 655 nm | researchgate.net |

| Dimethyl sulfoxide (DMSO) | 620 nm | nih.gov |

| Nitrobenzine | 605 nm | sigmaaldrich.com |

| Not specified | 560 nm | researchgate.net |

| Acidic Isopropanol | 570 nm | researchgate.net |

| SDS/DMF | 570 nm | researchgate.net |

This colorimetric principle allows for the sensitive quantification of various biological processes, including:

Enzyme Activity: The rate of formazan production can be used to determine the activity of specific dehydrogenases or other oxidoreductases. caymanchem.comsigmaaldrich.com

Cell Number and Viability: In cell proliferation and cytotoxicity assays, the amount of formazan produced correlates with the number of viable cells. researchgate.netresearchgate.net A linear relationship between cell number and formazan absorbance is often established for these assays. researchgate.net

Superoxide Anion Concentration: The quantity of formazan formed is used to measure the amount of intracellular superoxide anions produced by cells, providing a quantitative measure of oxidative stress. nih.govresearchgate.net

The development of methods to dissolve the formazan and the characterization of its colorimetric properties have transformed the NBT reduction assay from a qualitative or semi-quantitative tool into a robust method for quantitative analysis in various fields of biomedical research. nih.govnih.gov

Spectrophotometric Quantification in Enzymatic Assays

The reduction of NBT to an insoluble, colored formazan precipitate is a cornerstone of many enzymatic assays that can be quantified spectrophotometrically. This approach allows for the measurement of enzyme activity by correlating the rate of formazan production to the enzymatic reaction rate.

Principles of Absorbance Measurement for Formazan

The quantification of enzyme activity using NBT is based on the distinct spectral properties of its reduced form, formazan. While NBT itself is a water-soluble, pale yellow compound, its reduction yields a dark blue, insoluble formazan. wikilectures.eu This color change is the basis for its use in spectrophotometry.

The unconverted NBT has an absorbance spectrum that peaks at a lower wavelength, around 257 nm, and shows minimal absorbance in the visible range. researchgate.net In contrast, the formazan product exhibits a strong absorbance at a higher wavelength, typically with a peak around 530-560 nm, although this can vary depending on the specific formazan derivative and the solvent used. researchgate.net For instance, when converted to formazan deposits by the addition of NaOH, the peak absorbance is observed at 655 nm. researchgate.net This significant shift in the absorbance spectrum allows for the specific measurement of formazan concentration with minimal interference from the unreduced NBT. researchgate.net The Beer-Lambert law can then be applied to relate the absorbance of the formazan to its concentration, which is directly proportional to the extent of the enzymatic reaction.

A key consideration in these assays is the solubilization of the formazan precipitate before measurement. Organic solvents such as dimethyl sulfoxide (DMSO) or a mixture of potassium hydroxide and dimethyl sulfoxide are often used to dissolve the formazan, allowing for accurate spectrophotometric reading in a liquid phase.

Kinetic Studies of Enzyme Activity with this compound

NBT is a valuable tool for studying the kinetics of various enzymes, particularly oxidoreductases. By measuring the rate of formazan formation over time, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). teachmephysiology.com These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. teachmephysiology.com

The general principle involves incubating the enzyme with its substrate in the presence of NBT. The enzyme catalyzes the reaction, and in the process, electrons are transferred to NBT, reducing it to formazan. The rate of this color change is monitored spectrophotometrically. By varying the substrate concentration and measuring the initial reaction rates, a Michaelis-Menten plot can be generated. From this, the Km and Vmax values can be calculated, often using a Lineweaver-Burk plot for a more accurate determination. teachmephysiology.comwikipedia.org

For example, the activity of enzymes like NADPH oxidase in phagocytic cells can be assessed by measuring NBT reduction. In this assay, stimulated cells produce superoxide anions, which then reduce NBT to formazan. The amount of formazan produced is directly proportional to the NADPH oxidase activity.

| Enzyme | Substrate(s) | Kinetic Parameter | Value | Reference |

| α-chymotrypsin | p-Nitrophenyl acetate | k3 (deacylation rate constant) | 0.016 s⁻¹ | cam.ac.uk |

| Invertase | Sucrose | Km | Varies (student-determined) | wikipedia.org |

| Invertase | Sucrose | Vmax | Varies (student-determined) | wikipedia.org |

Histochemical and Immunochemical Detection Techniques

The formation of a distinctly colored, insoluble precipitate makes NBT an excellent reagent for localizing enzyme activity within tissues and cells. These histochemical and immunochemical techniques provide crucial spatial information about biological processes.

Staining for Dehydrogenase Activity in Tissues

NBT is widely used for the histochemical localization of various dehydrogenase enzymes. nih.govnih.gov Dehydrogenases are a class of oxidoreductases that catalyze the removal of hydrogen atoms from a substrate. In the presence of NBT, the electrons transferred from the substrate are accepted by NBT, leading to the formation of a blue formazan precipitate at the site of enzyme activity.

This technique is valuable for identifying and mapping the distribution of specific dehydrogenases within tissue sections. For example, succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, can be localized using NBT. nih.gov In this method, tissue sections are incubated in a solution containing succinate (the substrate) and NBT. Areas with high SDH activity will show intense blue staining, indicating the location of metabolically active mitochondria. This method has been used to study mitochondrial morphology and enzymatic activity in various cell types, including tumor cells. nih.gov

The choice of tetrazolium salt can influence the quality of the localization, with factors such as the size and crystallization of the formazan precipitate being important considerations. nih.gov

Detection of Alkaline Phosphatase Activity (e.g., NBT/BCIP System)

The combination of NBT with 5-bromo-4-chloro-3-indolyl phosphate (BCIP) is a widely used and highly sensitive substrate system for the detection of alkaline phosphatase (AP) activity. sigmaaldrich.comtandfonline.com This system is a cornerstone of many immunochemical techniques, including immunohistochemistry and Western blotting, as well as in situ hybridization. sigmaaldrich.commerckmillipore.comthermofisher.com

In this reaction, alkaline phosphatase first dephosphorylates BCIP. The resulting product then reduces NBT to an insoluble, dark purple-blue formazan precipitate. merckmillipore.com This two-step reaction provides a significant amplification of the signal, leading to high sensitivity. The precipitate is stable and does not fade when exposed to light, making it suitable for long-term storage and analysis. sigmaaldrich.com

The NBT/BCIP system is particularly popular for immunoblotting, where it is used to detect the presence of a specific protein. In this application, a primary antibody binds to the target protein on a membrane, followed by a secondary antibody conjugated to alkaline phosphatase. The addition of the NBT/BCIP solution results in the formation of a colored band at the location of the target protein. To prevent non-specific binding, blocking buffers are used. It is important to avoid phosphate-based buffers as inorganic phosphate is a potent inhibitor of alkaline phosphatase. merckmillipore.com

| Application | Target Enzyme | Substrates | Color of Precipitate | Key Considerations |

| Immunohistochemistry | Alkaline Phosphatase | NBT/BCIP | Dark Purple-Blue | Avoid phosphate buffers. merckmillipore.com |

| Western Blotting | Alkaline Phosphatase | NBT/BCIP | Dark Purple-Blue | Use a blocking buffer to prevent non-specific binding. sigmaaldrich.com |

| Dehydrogenase Staining | Succinate Dehydrogenase | NBT, Succinate | Blue | The formazan precipitate localizes to the site of enzyme activity. nih.gov |

Whole Mount In Situ Hybridization Techniques with NBT

Whole mount in situ hybridization (WISH) is a powerful technique for visualizing the spatial and temporal patterns of gene expression in entire embryos or tissues. springernature.com The NBT/BCIP system is a common choice for the chromogenic detection of labeled RNA probes in WISH protocols. springernature.comnih.govnih.gov

The procedure involves hybridizing a labeled antisense RNA probe to the target mRNA within the fixed and permeabilized specimen. This probe is often labeled with a hapten, such as digoxigenin (B1670575) (DIG). Following hybridization and stringent washes to remove unbound probe, an antibody conjugated to alkaline phosphatase, which specifically recognizes the hapten (e.g., anti-DIG-AP), is applied. nih.govnih.gov

The final step is the colorimetric detection, where the specimen is incubated with the NBT/BCIP solution. The alkaline phosphatase on the antibody catalyzes the formation of the colored precipitate, revealing the location of the target mRNA. The reaction is typically performed in the dark to prevent background staining and is stopped by washing when the desired signal intensity is reached. nih.gov This method allows for the detailed anatomical mapping of gene expression patterns during development in various organisms, including Drosophila and zebrafish. nih.govresearchgate.net Interestingly, the NBT/BCIP precipitate has been shown to exhibit near-infrared fluorescence, which can be utilized for high-resolution 3D imaging using confocal microscopy. tandfonline.com

Western Blot Detection Protocols Employing this compound

This compound (NBT) is a crucial chromogenic substrate in Western blotting for the detection of proteins. avantorsciences.comserva.desigmaaldrich.com It is used in conjunction with 5-bromo-4-chloro-3-indolyl phosphate (BCIP) to visualize the location of a target protein bound by a specific antibody. serva.desigmaaldrich.comsigmaaldrich.combiotium.comabcam.com This detection method relies on the enzymatic activity of alkaline phosphatase (AP), which is commonly conjugated to a secondary antibody. sigmaaldrich.combiotium.cominterchim.frthermofisher.compeakproteins.com

The fundamental principle of the NBT/BCIP system involves a two-step reaction. Initially, alkaline phosphatase dephosphorylates BCIP. The resulting product then reduces the water-soluble, pale yellow NBT into a water-insoluble, dark blue-purple formazan precipitate. avantorsciences.comserva.desigmaaldrich.combiotium.cominterchim.fr This precipitate deposits directly onto the membrane at the site of the antigen-antibody-enzyme complex, creating a distinct, visible band corresponding to the protein of interest. interchim.frthermofisher.com The resulting colored product is stable and does not readily fade when exposed to light, allowing for permanent documentation. sigmaaldrich.cominterchim.fr

A typical Western blot protocol using NBT/BCIP involves several key steps:

Blocking: After transferring proteins from the gel to a membrane (such as nitrocellulose or PVDF), non-specific binding sites on the membrane are blocked to prevent background staining. thermofisher.compeakproteins.com

Primary and Secondary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to alkaline phosphatase. sigmaaldrich.comthermofisher.compeakproteins.com

Washing: Thorough washing steps are performed between and after antibody incubations to remove unbound antibodies and reduce background noise. sigmaaldrich.cominterchim.frthermofisher.com

Substrate Incubation: The membrane is then incubated with the NBT/BCIP substrate solution. sigmaaldrich.cominterchim.frthermofisher.com The color development can be monitored visually and the reaction is stopped by washing the membrane with water once the desired band intensity is achieved. sigmaaldrich.cominterchim.fr

The sensitivity of this method allows for the detection of protein concentrations typically in the nanogram range. bio-rad.com For enhanced convenience, ready-to-use, single-component NBT/BCIP solutions are commercially available, which can simplify the procedure and improve consistency. interchim.frthermofisher.com

Assays for Superoxide Anion and Reactive Oxygen Species Production

This compound is a widely utilized indicator for the detection and quantification of superoxide anions (O₂⁻), a primary type of reactive oxygen species (ROS). nih.govtaylorandfrancis.comnih.gov The basis of these assays is the ability of superoxide radicals to reduce the pale yellow, water-soluble NBT to a dark blue, insoluble formazan precipitate. nih.govnih.govresearchgate.netnih.gov The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the amount of superoxide generated. researchgate.netnih.gov

The NBT reduction assay is a valuable tool in studying the effects of various stimuli and inhibitors on cellular ROS production. researchgate.net For example, it has been used to demonstrate that substances like graphene and graphene oxide can induce a significant, concentration-dependent increase in intracellular ROS production in human skin keratinocytes. rsc.org

In Vitro Superoxide Scavenging Capacity Determination (e.g., HX/XOD system)

A common in vitro method for assessing the superoxide scavenging capacity of various compounds utilizes the hypoxanthine (B114508) (HX) and xanthine (B1682287) oxidase (XOD) system to generate superoxide radicals. internationalscholarsjournals.orgnih.gov In this system, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, producing superoxide anions as a byproduct. internationalscholarsjournals.orgwindows.net

The generated superoxide radicals then reduce NBT to formazan. internationalscholarsjournals.orgwindows.net The presence of a superoxide scavenger will inhibit or reduce the formation of formazan, and the degree of inhibition can be measured spectrophotometrically. nih.govnih.gov This provides a quantitative measure of the scavenger's antioxidant activity. nih.gov The IC₅₀ value, which is the concentration of the scavenger that inhibits 50% of the NBT reduction, is often calculated to compare the efficacy of different antioxidants. nih.govnih.gov This assay is frequently used to evaluate the antioxidant potential of natural product extracts and synthetic compounds. nih.govnih.gov

Intracellular Superoxide Production Measurements

The NBT assay is a well-established method for measuring intracellular superoxide production in various cell types, including phagocytic cells like macrophages and neutrophils, as well as oocytes and embryos. nih.govnih.govresearchgate.netnih.gov Because NBT is membrane-permeable, it can enter living cells. nih.govnih.gov Once inside, it is reduced by intracellular superoxide anions into insoluble blue formazan deposits. nih.govresearchgate.netnih.gov

Traditionally, this assay was semi-quantitative, relying on microscopic counting of cells containing formazan deposits. nih.gov However, quantitative methods have been developed where the formazan precipitate is dissolved using solvents like dimethyl sulfoxide (DMSO) and potassium hydroxide (KOH), and the absorbance is measured using a microplate reader. researchgate.netnih.govwpmucdn.com This modified colorimetric NBT assay is simple, sensitive, and allows for the quantitative determination of intracellular superoxide levels. nih.gov Studies have shown that the absorbance of the dissolved formazan is proportional to the cell number, incubation time, and the concentration of the stimulus used to induce superoxide production. nih.gov This method is sensitive enough to detect even small amounts of superoxide produced by cells like monocytes and macrophages. nih.gov

Comparative Analysis for Superoxide Dismutase (SOD) Activity

The NBT assay is a cornerstone for determining the activity of superoxide dismutase (SOD), an essential antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. windows.netbio-techne.comworthington-biochem.com The principle of the SOD activity assay is based on the competition between NBT and SOD for superoxide radicals. windows.netbio-techne.comworthington-biochem.com

In a system where superoxide is generated (e.g., by the xanthine/xanthine oxidase system or photochemically using riboflavin (B1680620) and methionine), NBT is reduced to formazan, resulting in an increase in absorbance at a specific wavelength (typically around 560 nm). taylorandfrancis.comwindows.networthington-biochem.com When SOD is present in the sample, it scavenges the superoxide radicals, thereby inhibiting the reduction of NBT and lowering the rate of formazan formation. windows.netbio-techne.com The extent of this inhibition is a direct measure of the SOD activity in the sample. windows.netbio-techne.com One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. windows.networthington-biochem.com This assay can be used to determine the activity of different types of SOD, such as (Cu/Zn)-SOD, (Mn)-SOD, and (Fe)-SOD. windows.netbio-techne.com

Cell-Based Assays Indicating Metabolic Activity

This compound can be employed in cell-based assays to provide an indication of metabolic activity. biotium.comthermofisher.com This application is rooted in the ability of metabolically active cells, which are actively respiring, to reduce the water-soluble NBT. thermofisher.com This reduction is carried out by various dehydrogenases and other oxidoreductase enzymes within the cell. biotium.comabcam.com

Assessment of Metabolic Activity via Redox Potential

The reduction of this compound is fundamentally linked to the redox potential of the cellular environment. Actively respiring cells maintain a reduced intracellular environment, which drives the conversion of NBT to its formazan product. thermofisher.com Therefore, the NBT assay can be used as an indicator of the cellular redox potential and, by extension, metabolic viability. thermofisher.com

In this context, NBT acts as an artificial electron acceptor. nih.gov Cellular dehydrogenases, particularly those involved in the electron transport chain and other metabolic pathways, transfer electrons to NBT, causing its reduction. biotium.comabcam.com A higher rate of NBT reduction, leading to more intense formazan staining, generally correlates with a higher metabolic rate and a more reduced intracellular state. rsc.orgresearchgate.net This assay has been used to study the effects of various compounds and conditions on cellular metabolism. For example, it has been employed to show that exposure to certain nanomaterials can lead to an increase in ROS production, which is linked to changes in cellular metabolism and can be detected by the NBT reduction assay. rsc.org

Application in Microbiological Viability Studies

The assessment of microbial viability is a critical aspect of microbiology, with applications ranging from fundamental research to industrial and clinical settings. One of the established methods for determining bacterial viability relies on the enzymatic reduction of tetrazolium salts, with this compound (NBT) being a prominent example. This colorimetric assay provides a quantitative measure of metabolically active microorganisms.

The underlying principle of the NBT assay in microbiological viability studies is the reduction of the water-soluble, pale yellow NBT to a water-insoluble, dark blue formazan. researchgate.netnih.gov This conversion is mediated by various dehydrogenases and reductases within metabolically active bacterial cells. biotium.com The intensity of the resulting blue color is directly proportional to the number of viable bacteria, allowing for the quantification of the viable cell population. nih.gov The formation of the colored formazan precipitate can be visually assessed or quantified spectrophotometrically after extraction with a suitable solvent. nih.gov

Research has demonstrated the applicability of the NBT reduction assay across different bacterial species. Studies have shown that various strains of Staphylococcus albus, Escherichia coli, and Pseudomonas aeruginosa are capable of reducing NBT. nih.gov Interestingly, the extent of formazan production can vary between different bacterial species and even between strains of the same species when cultured under identical conditions, reflecting inherent differences in their metabolic activity. nih.gov The NBT reduction is also influenced by the growth phase of the bacteria, with the most intense color development observed during the early logarithmic phase of growth, which is characterized by high metabolic activity. nih.gov

The NBT assay has been employed to differentiate between bacterial and viral infections by measuring the respiratory burst activity of neutrophils, which is stimulated in the presence of bacteria. nih.gov While this is an indirect measure of bacterial presence, it highlights the utility of NBT in a clinical diagnostic context. In direct microbiological applications, the NBT assay can be a valuable tool for assessing the impact of bactericidal or bacteriostatic agents on microbial populations. nih.gov A decrease in NBT reduction would indicate a loss of metabolic activity and, consequently, a reduction in cell viability.

The following table summarizes findings from a study investigating the reduction of NBT by different bacterial species, illustrating the variability in metabolic activity as measured by formazan production.

| Bacterial Species | Relative NBT Reduction (% of Control) | Growth Phase of Maximum Reduction |

|---|---|---|

| Staphylococcus albus | 100 | Early Logarithmic |

| Escherichia coli | 85 | Early Logarithmic |

| Pseudomonas aeruginosa | 70 | Early Logarithmic |

This table presents illustrative data based on findings that different bacterial species exhibit varying levels of NBT reduction. The values are presented as a percentage relative to the species with the highest observed reduction for comparative purposes. nih.gov

Further quantitative research has focused on optimizing the NBT assay for kinetic colorimetric analysis. While these studies often use other cell types, the principles can be extended to bacterial viability assessment. For instance, the concentration of bacterial cells is a critical parameter, with optimal concentrations needed to ensure a linear relationship between cell number and formazan production. nih.gov

The next table provides an example of how NBT reduction, measured as the rate of change in optical density (mOD/min), can be used to quantify cellular metabolic activity. Although the data below is from a study on neutrophils, it demonstrates the quantitative potential of the NBT assay that is applicable to microbiological studies. nih.gov

| Cell Concentration (cells/mL) | Mean NBT Reduction Rate (mOD/min) | Standard Deviation |

|---|---|---|

| 5 x 10⁶ | 3.66 | 1.69 |

| 1 x 10⁷ | 4.73 | 1.89 |

This table is based on data from a kinetic colorimetric NBT assay and illustrates how the rate of NBT reduction varies with cell concentration. nih.gov This principle is fundamental for developing quantitative bacterial viability assays.

Analytical and Technical Considerations in 3 Nitrotetrazolium Blue Chloride Research

Optimization Strategies for NBT-Based Assays

The successful application of 3-Nitrotetrazolium blue chloride (NBT) in various assays hinges on the careful optimization of several key parameters. These include the concentrations of reagents, the composition of the substrate buffer, and an understanding of factors that can either inhibit or enhance the production of formazan (B1609692), the colored end-product of the NBT reduction reaction.

Reagent Concentrations and Reaction Conditions

The concentration of NBT and other reagents, as well as the conditions under which the reaction occurs, significantly impact assay outcomes. For instance, in the detection of alkaline phosphatase, a common application for NBT, stock solutions of NBT are often prepared at concentrations of 0.5 g in 10 ml of 70% dimethylformamide (DMF). carlroth.comcarlroth.com For the final substrate solution, 66 µl of this NBT stock is typically added to 10 ml of an incubation buffer. carlroth.comcarlroth.com Similarly, when used for glucose oxidase applications, an NBT stock solution of 0.5g in 10mL of 70% dimethylformamide in water is used to achieve a final concentration of 2.45mM in the substrate solution. fishersci.com

The stability of these reagent solutions is also a critical factor. NBT stock solutions in 70% DMF are generally stable for at least a year when stored at 4°C. carlroth.comcarlroth.com However, the final working substrate solution, particularly when combined with 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP), should be used within an hour of preparation. carlroth.comcarlroth.commedchemexpress.com The reaction is typically carried out at room temperature, and the development of the colored formazan precipitate is monitored until the desired intensity is reached, which often takes around 30 minutes. carlroth.commedchemexpress.com To halt the color development, the reaction can be stopped by rinsing with a solution like PBS containing 20 mM EDTA. carlroth.com

The duration of incubation and the temperature can also influence the results. For example, delaying the performance of an NBT test, especially when blood specimens are kept at room temperature, can lead to higher NBT reduction values. nih.gov

Table 1: Recommended Reagent Concentrations and Incubation Times

| Application | NBT Stock Solution | Final NBT Concentration | Incubation Time |

| Alkaline Phosphatase Detection | 0.5 g in 10 ml 70% DMF | 66 µl stock in 10 ml buffer | ~30 minutes at room temperature |

| Glucose Oxidase Detection | 0.5 g in 10 ml 70% DMF in water | 2.45 mM | 1 hour at 4°C (for mutarotation) |

| Endotoxin-Stimulated NBT Test | 0.2% NBT solution | Not specified | 15 minutes at 37°C |

Substrate Buffer Composition

The composition of the substrate buffer is crucial for maintaining the optimal pH and providing necessary co-factors for the enzymatic reaction that leads to NBT reduction. A commonly used buffer for alkaline phosphatase detection using NBT/BCIP is a Tris-based buffer. fishersci.comresearchgate.net A typical formulation consists of 100 mM Tris, 100 mM NaCl, and 5 mM MgCl2, with the pH adjusted to 9.5. fishersci.comresearchgate.net Magnesium chloride is a critical component as it is a cofactor for alkaline phosphatase. However, for certain applications, such as the DIG system, MgCl2 may be omitted from the detection buffer to prevent a spotty background on the membrane. sigmaaldrich.com

For other applications, different buffer systems may be employed. For instance, a diethanolamine (B148213) buffer at pH 9.5, also containing 100 mM NaCl and 5 mM MgCl2, has been described. medchemexpress.com In the context of the NBT reduction test for detecting bacterial infections, a phosphate-buffered saline (PBS) at pH 7.2 containing 0.1% NBT and no glucose was found to provide the most reliable results. nih.gov

Table 2: Examples of Substrate Buffer Compositions

| Application | Buffer System | Key Components | pH |

| Alkaline Phosphatase Detection | Tris-based | 100 mM Tris, 100 mM NaCl, 5 mM MgCl2 | 9.5 |

| Alkaline Phosphatase Detection | Diethanolamine-based | 100 mM diethanolamine, 100 mM NaCl, 5 mM MgCl2 | 9.5 |

| NBT Reduction Test (Bacterial Infections) | Phosphate-Buffered Saline (PBS) | PBS, 0.1% NBT | 7.2 |

Inhibition and Enhancement Factors in Formazan Production

Several factors can either inhibit or enhance the production of formazan, thereby influencing the sensitivity and accuracy of NBT-based assays. The addition of an intermediate electron carrier (IEC), such as phenazine (B1670421) methosulfate (PMS), can accelerate formazan deposition. nih.gov However, it is important to note that IECs can also have inhibitory effects. nih.gov PMS, for example, is light-sensitive and can reduce the tetrazolium salt during storage, necessitating the fresh preparation of the substrate solution. fishersci.com

In the context of cellular assays, the presence of certain biological molecules can enhance formazan production. For example, the reduction of NBT can be facilitated by the superoxide (B77818) radical, which is produced by the plasma membrane-bound NADPH oxidase. conicet.gov.ar The addition of glucose to the reaction mixture can also accelerate formazan deposition in some systems. nih.gov

Conversely, various substances can interfere with and inhibit formazan production. For instance, drug therapies that affect blood components can lower the NBT reduction reaction. nih.gov The presence of high concentrations of heparin (up to 100 units per ml) has been shown to result in higher NBT reduction values, which could lead to false positives. nih.gov Furthermore, the competition between oxygen and tetrazolium salts for electrons can affect formazan deposition, a concept known as TC oxygen sensitivity. nih.gov

Potential Interferences and Limitations of this compound Assays

Despite its widespread use, NBT-based assays are subject to several potential interferences and limitations that can affect the accuracy and interpretation of results. These include interference from other reducing compounds present in the sample and the possibility of non-specific reduction pathways.

Interference from Bioreducing Compounds

A significant limitation of NBT assays is their susceptibility to interference from various bioreducing compounds. NBT is not exclusively reduced by the target enzyme or analyte. Other molecules with reducing potential present in the biological sample can also reduce NBT to formazan, leading to false-positive results. For instance, in cellular assays, compounds other than the target of interest can possess redox activity and interfere with the assay. nih.gov It has been noted that empty liposomes, due to their lipidic nature, can interfere with tetrazolium-based assays like the MTT assay, a principle that could extend to NBT assays. conicet.gov.ar

The presence of reactive impurities in compound libraries used for high-throughput screening can also lead to assay interference. nih.gov These impurities may result from compound degradation or be remnants of reactive reagents used in synthesis. nih.gov

Non-Specific Reduction Pathways

Beyond interference from specific bioreducing compounds, NBT can also be reduced through non-specific pathways. This refers to the reduction of NBT that is not mediated by the specific enzyme or cellular process under investigation. For example, NBT can be reduced by metabolites produced by the plasma membrane-bound NADPH oxidase, which may not be the target of the assay. conicet.gov.ar Additionally, the culture medium itself can sometimes contribute to the reduction of tetrazolium salts, leading to the formation of extracellular formazan. conicet.gov.ar

The phenomenon of "substantivity," which describes non-specific interactions between reagents and the staining substrate, can also play a role in the non-specific deposition of formazan. nih.gov This highlights the importance of proper controls and careful interpretation of results to distinguish between specific, enzyme-catalyzed reduction and non-specific background signals.

Advanced Detection and Quantification Methods

The reduction of this compound (NBT) to a colored formazan product is a cornerstone of various biochemical assays. Advanced detection and quantification methods have been developed to enhance the sensitivity, accuracy, and spatial resolution of these measurements, moving beyond simple qualitative observations to precise quantitative analysis.

Spectrophotometric Measurement Techniques for Formazan Product

Spectrophotometry is the most common method for quantifying the formazan product of NBT reduction. The technique relies on measuring the amount of light absorbed by the colored formazan at a specific wavelength. The water-insoluble, dark-blue formazan precipitate must first be solubilized to ensure an accurate and reproducible spectrophotometric reading.

A critical aspect of this technique is the distinct absorbance spectra of NBT and its formazan derivative. Unconverted NBT, which is yellow and water-soluble, has a peak absorbance at approximately 385 nm, with its absorbance falling to zero after 490 nm. researchgate.net In contrast, the blue formazan product exhibits a peak absorbance at a much higher wavelength, typically between 550 nm and 655 nm, depending on the solvent and reaction conditions. researchgate.netresearchgate.net This significant separation in peak absorbance allows for the specific measurement of the formazan product without interference from the unreacted NBT. researchgate.net

To overcome the issue of formazan's insolubility, various solubilization methods have been established. A widely used and effective technique involves dissolving the formazan particles with 2M potassium hydroxide (B78521) (KOH) followed by the addition of dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov This method allows the assay to be adapted for use in microplate readers, facilitating higher throughput and enhanced sensitivity. nih.govnih.gov The absorbance of the dissolved formazan solution can then be measured, typically around 620 nm or 630 nm. nih.govresearchgate.net Research has shown that the measured absorbance is directly proportional to the amount of formazan produced, which in turn correlates with factors like cell number and the concentration of the reducing stimulus. nih.gov

For certain applications, such as analyzing seed viability, alternative extraction solvents have been explored. One study found that a solution of 10% (w/v) trichloroacetic acid in methanol (B129727) was superior to acetone (B3395972) or methanol alone for extracting formazan from seed embryos, yielding higher recovery and lower background readings. frontiersin.org In complex samples, such as those from in vitro reconstructed human tissues, strongly colored test chemicals can interfere with standard optical density (OD) measurements. To address this, high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with spectrophotometry can be used. nih.gov This approach physically separates the formazan from interfering colored compounds before quantification, ensuring accurate measurement even in challenging matrices. nih.gov

Table 1: Spectrophotometric Properties of this compound (NBT) and its Formazan Product

| Compound | Form | Color | Solubility | Peak Absorbance (λmax) |

| This compound (NBT) | Oxidized | Yellow | Water-soluble | ~385 nm researchgate.net |

| NBT Formazan | Reduced | Dark Blue / Purple | Water-insoluble | ~550 nm - 655 nm researchgate.netresearchgate.netmdpi.com |

Microphotometric Assays for Enzyme Activity

Microphotometric assays utilizing this compound are powerful tools for quantifying the activity of a wide range of enzymes, particularly oxidoreductases. These assays are typically performed in microplates and monitored with a microplate reader, allowing for real-time kinetic measurements and high-throughput screening. researchgate.netnih.gov The fundamental principle is that the rate of formazan production, measured as an increase in absorbance over time, is directly proportional to the enzyme's activity. mdpi.comnih.gov

These methods are frequently employed to measure the activity of enzymes that produce superoxide anions (O₂⁻), such as NADPH oxidase. In this context, NBT serves as a probe for O₂⁻ production. nih.gov The assay can be modified to distinguish between intracellular and extracellular superoxide production. researchgate.net For example, by adding superoxide dismutase (SOD) to a parallel sample, which scavenges extracellular O₂⁻, the contribution of intracellularly generated superoxide to formazan formation can be calculated by subtracting the absorbance values of the SOD-containing sample from the total. researchgate.net

The NBT reduction assay is also a standard method for quantifying SOD activity itself. In this inverse assay, a system that generates superoxide (e.g., xanthine (B1682287)/xanthine oxidase) is used to reduce NBT. mdpi.com The presence of SOD in a sample will scavenge the superoxide radicals, thereby inhibiting the reduction of NBT to formazan. The level of SOD activity is thus inversely proportional to the amount of formazan produced, which can be quantified by the absorbance at 560 nm. mdpi.com

Furthermore, NBT is used in histo-enzymatic techniques to assess the activity of various dehydrogenases. In the presence of their specific substrates, these enzymes produce NADH or NADPH, which in turn reduces NBT to formazan via an intermediate electron carrier like diaphorase. nih.gov The rate of enzymatic activity can be determined by measuring the absorbance of the resulting formazan at regular intervals. researchgate.net

Table 2: Examples of Enzymes Quantified Using NBT-Based Microphotometric Assays

| Enzyme | Assay Principle | Typical Measurement Wavelength | Reference |

| NADPH Oxidase | Measures O₂⁻-mediated reduction of NBT to formazan. Activity is proportional to formazan formation. | ~620-630 nm | nih.govresearchgate.net |

| Superoxide Dismutase (SOD) | Measures the inhibition of NBT reduction. Activity is inversely proportional to formazan formation. | ~560 nm | mdpi.com |

| Dehydrogenases (e.g., Xanthine Dehydrogenase) | Measures NADH/NADPH-dependent reduction of NBT. Activity is proportional to formazan formation. | ~490-580 nm | researchgate.netnih.gov |

| Ectonucleotidases (indirectly) | Used as a component of the staining solution to visualize enzyme activity in tissue sections. | N/A (Histochemical visualization) | um.es |

Integration with Imaging Modalities for Spatial Resolution

A significant advantage of this compound is its utility in histochemical staining, which allows for the integration of biochemical activity with imaging modalities to achieve spatial resolution. Because the resulting formazan is a colored, insoluble precipitate, it deposits directly at the site of enzymatic activity within a cell or tissue. nih.govum.es This property makes NBT an excellent tool for enzyme histochemistry, providing a visual map of where specific enzymes are active. um.es

This technique is widely used to study the spatial distribution and cell-specific localization of enzyme activities in tissue cryosections, for example, in mapping ectonucleotidase activity in the brain. um.es By observing the pattern and intensity of the blue-purple formazan stain under a microscope, researchers can link enzymatic function to specific anatomical structures or cell types. nih.govum.es The intensity of the staining can be quantified using microphotometry or digital image analysis to provide a semi-quantitative assessment of regional enzyme activity. nih.gov

For more detailed analysis, NBT-based enzyme histochemistry can be combined with other imaging techniques, such as immunohistochemistry. um.es This dual-labeling approach allows for the simultaneous visualization of enzyme activity (via formazan precipitate) and the localization of a specific protein marker (via an antibody-linked label), confirming the identity of the cells exhibiting the activity. um.es For instance, the activity of NTPDase1/CD39, visualized by NBT staining, has been co-localized with Iba1-positive microglia in the brain. um.es

NBT staining is also applied in other imaging contexts. In plant biology, it is used to visualize the in-situ localization of reactive oxygen species (ROS) production in response to environmental stress. nih.gov Additionally, NBT can be used for in-gel activity assays, where proteins are separated by native polyacrylamide gel electrophoresis (PAGE), and the gel is then incubated in an NBT solution with appropriate substrates. nih.gov A band of formazan precipitate appears at the location of the active enzyme, allowing for the identification of specific isozymes. nih.gov These methods provide crucial insights into the spatial organization of metabolic processes, which is often critical for understanding cellular function and pathology. nih.govaip.org

Comparative Analysis with Other Tetrazolium Salts in Research Methodologies

Distinctions in Reduction Mechanisms and Formazan (B1609692) Characteristics (e.g., Water-Soluble vs. Insoluble)

The fundamental distinction among tetrazolium salts lies in their reduction pathways and the solubility of the resulting formazan. NBT, a ditetrazolium salt, is reduced to a dark-blue, water-insoluble diformazan. researchgate.netsigmaaldrich.comsigmaaldrich.com This reduction is typically mediated by cellular dehydrogenases and the cofactor NAD(P)H. sigmaaldrich.comsigmaaldrich.com In many assay systems, an intermediate electron carrier, such as phenazine (B1670421) methosulphate (PMS), is used to facilitate the transfer of electrons from NAD(P)H to NBT. sigmaaldrich.comsigmaaldrich.comnih.gov The insolubility of the NBT-formazan makes it ideal for histochemical applications where localization of enzymatic activity within tissues is desired, as the colored precipitate remains at the site of reduction. researchgate.netsigmaaldrich.com

Similarly to NBT, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is a monotetrazolium salt that also forms a water-insoluble formazan (a purple color). researchgate.netnih.govconicet.gov.ar This necessitates a solubilization step, typically with an organic solvent like isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals before the absorbance can be measured, making it an endpoint assay. nih.govnih.gov

In contrast, second-generation tetrazolium salts such as sodium 3,3'-[1-[(phenylamino)carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate (B1144303) (XTT) and 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) were designed to overcome the limitations of insoluble formazans. nih.gov Both XTT and MTS are reduced to water-soluble formazan products. researchgate.netnih.govnih.gov This water solubility eliminates the need for a formazan dissolution step, simplifying the assay protocol and allowing for real-time or kinetic measurements of cellular metabolic activity. researchgate.netconicet.gov.ar The reduction of these salts, particularly XTT, often requires an intermediate electron acceptor to facilitate the process. researchgate.netnih.gov

Table 1: Comparison of Formazan Characteristics of Different Tetrazolium Salts

| Tetrazolium Salt | Abbreviation | Formazan Product | Formazan Solubility |

|---|---|---|---|

| 3-Nitrotetrazolium blue chloride | NBT | Dark-blue diformazan | Insoluble in water |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT | Purple formazan | Insoluble in water |

| Sodium 3,3'-[1-[(phenylamino)carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate | XTT | Orange formazan | Soluble in water |

| 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | MTS | Colored formazan | Soluble in water |

Comparative Performance of this compound Against MTT, XTT, and MTS Assays

The performance of NBT relative to MTT, XTT, and MTS assays is highly dependent on the specific application. For traditional cell viability and cytotoxicity assays in microplates, NBT is less commonly used than MTT, XTT, and MTS. The primary reason is the insolubility of its formazan, which can complicate quantification and automation. researchgate.net

The MTT assay, for a long time the gold standard, is robust and widely cited. conicet.gov.ar However, its reliance on a solubilization step introduces an extra variable, can lead to errors from cell loss, and prevents kinetic monitoring. nih.gov

XTT and MTS assays offer a significant advantage in this regard. Because they produce water-soluble formazans, the assay procedure is simplified, faster, and less prone to handling errors. nih.govnih.gov This allows for the direct measurement of absorbance in the culture medium, saving time and resources. creative-bioarray.com Studies have shown that XTT and MTS assays can produce comparable results to MTT assays for measuring cellular activity. nih.gov However, the stability of the reagents can be a factor; for instance, the XTT/PMS reagent mixture has been reported to be unstable, which can lead to poor precision and assay drift. nih.gov MTS, in some comparisons, has been shown to provide more precise and artifact-free results than XTT. nih.gov

A critical consideration is that the reduction of tetrazolium salts can be influenced by factors other than cellular metabolism. For example, superoxide (B77818) radicals can also reduce tetrazolium salts, which may lead to an overestimation of cell viability, particularly with XTT, which appears more sensitive to superoxide than MTT. nih.gov

Table 2: Performance Comparison of Tetrazolium Salt-Based Assays

| Assay | Key Advantage | Key Disadvantage | Assay Type |

|---|---|---|---|

| NBT | Insoluble product useful for histochemistry | Requires solubilization for quantification; less common for viability plates | Endpoint |

| MTT | Well-established and widely used | Requires formazan solubilization, leading to an extra step and potential error | Endpoint |

| XTT | Water-soluble formazan allows for a simpler, faster assay | Reagent instability (with PMS) can be an issue; sensitive to superoxide | Kinetic/Endpoint |

| MTS | Water-soluble formazan; stable reagent mixture; precise | Newer generation, may not be as widely cited as MTT | Kinetic/Endpoint |

Suitability of Different Tetrazolium Salts for Specific Research Applications

The choice of tetrazolium salt is dictated by the specific research question and experimental design.

NBT is the reagent of choice for many histochemical and cytochemical applications, such as staining for dehydrogenase activity in tissue sections or detecting superoxide production by phagocytic cells like neutrophils. researchgate.netthermofisher.comwikipedia.org Its insoluble formazan provides excellent spatial resolution of metabolic activity. sigmaaldrich.com It is also used in combination with BCIP for the sensitive detection of alkaline phosphatase in immunoblotting and other membrane-based assays. sigmaaldrich.comabcam.com

MTT remains a workhorse for endpoint cytotoxicity and cell proliferation assays in many laboratories due to its extensive validation and the large body of historical data available. researchgate.netconicet.gov.ar

XTT and MTS are particularly well-suited for applications requiring kinetic measurements or when a simplified, high-throughput workflow is desired. researchgate.netnih.gov Their water-soluble nature makes them ideal for assessing changes in cell viability over time without terminating the experiment at each time point. conicet.gov.ar However, the choice between them may be influenced by factors like the specific cell type, as different cell lines can metabolize these salts with varying efficiency. nih.gov

High-throughput screening (HTS) involves the rapid, automated testing of large numbers of compounds, placing a premium on speed, simplicity, and reliability. nih.govnih.gov

Advantages of XTT and MTS in HTS: The development of XTT and MTS with their water-soluble formazans represented a significant advance for HTS applications. nih.gov

Simplified Workflow: The elimination of the formazan solubilization step streamlines the assay protocol, making it faster and more amenable to full automation. creative-bioarray.com

Reduced Error: By removing a wash and a solubilization step, the potential for cell loss and pipetting errors is minimized, leading to more consistent and reliable data. nih.gov

Homogeneous Assay Format: These assays are homogeneous, meaning the reagents are simply added to the cells and the signal is read directly. This "add-and-read" format is ideal for the robotic systems used in HTS. creative-bioarray.com

Despite these advantages, challenges remain. The potential for compounds in a screening library to directly interact with the tetrazolium salt or the electron carrier can lead to false-positive or false-negative results. accscience.com Furthermore, the instability of some reagents, like the XTT/PMS mixture, can compromise the large-scale data quality required in HTS. nih.gov Therefore, while MTS and XTT are generally superior to NBT and MTT for HTS, careful validation and control are essential.

Emerging Research Applications and Theoretical Advancements Involving 3 Nitrotetrazolium Blue Chloride

Development of Electrochemical Sensors

The unique electrochemical properties of 3-Nitrotetrazolium blue chloride and its reduced formazan (B1609692) product are being leveraged in the development of novel electrochemical sensors. A notable area of research is the electrochemical investigation of the interaction between NBT and biomolecules.

One study focused on the binding of NBT with bovine serum albumin (BSA), a crucial protein in plasma, utilizing both electrochemical and in-silico methods. The research employed differential pulse voltammetry to monitor the changes in the oxidation signals of BSA upon incubation with varying concentrations of NBT, indicating a binding interaction. This electrochemical analysis was complemented by molecular modeling and molecular dynamics simulations to elucidate the binding affinity and stability of the NBT-BSA complex. The findings from these theoretical studies were in strong agreement with the electrochemical results. abcam.com

Such research is foundational for the development of sensors that can detect and quantify proteins or other molecules that interact with NBT. The study established key analytical parameters for the electrochemical detection of this interaction, as detailed in the table below.

Table 1: Analytical Parameters for the Electrochemical Study of NBT-BSA Interaction

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 3 s/m |

| Limit of Quantification (LOQ) | 10 s/m |

| Docking Score (Binding Affinity) | -7.986 kcal/mol |

| Average RMSD Value (Binding Stability) | 3.0 |

Data sourced from electrochemical and in silico studies on NBTC-BSA interaction. abcam.com

Application in Environmental Monitoring Research

The application of this compound in environmental monitoring is primarily centered on its ability to detect superoxide (B77818) radicals (O₂⁻), which are indicative of oxidative stress in biological systems.

A significant application is the NBT method for evaluating the superoxide scavenging capacity of antioxidants in various natural products. For instance, this method has been successfully employed to determine the antioxidant capacity of native Amazonian fruits such as açaí, bacuri, cupuaçu, and murici. sigmaaldrich.com The assay involves the in-vitro generation of superoxide radicals, which then reduce the yellow NBT to a purple formazan. The presence of antioxidants in the sample competitively inhibits this reaction, and the degree of inhibition, measured spectrophotometrically, corresponds to the antioxidant capacity of the sample. sigmaaldrich.com

Furthermore, NBT has been utilized as a chromogenic substrate to histochemically detect the presence of superoxide anions in plant tissues, such as in Brassica juncea seedlings. This serves as a valuable tool for assessing oxidative stress in plants due to environmental factors. wikipedia.org

Advanced Histochemistry Assays (e.g., NBT Exclusion Assay for Cytochrome C Oxidase Deficiency)

A groundbreaking application of this compound in advanced histochemistry is the NBT exclusion assay (NBTx), a novel method for assessing and quantifying focal cytochrome c oxidase (COX) deficiency. This assay represents a significant improvement over previous techniques for identifying mitochondrial dysfunction at the cellular level.

The NBTx assay is based on the principle of competing redox reactions. In mitochondria with normal COX activity, the enzyme efficiently accepts electrons. However, in COX-deficient mitochondria, electrons are instead diverted to reduce NBT, leading to the deposition of a visible blue formazan precipitate. This allows for the direct and unambiguous visualization of respiratory-deficient cells. sigmaaldrich.comthermofisher.com

One of the key advantages of the NBTx assay is that it does not require the use of diaminobenzidine (DAB), which has been reported to interfere with other molecular analyses. The assay is highly sensitive, capable of detecting even low levels of COX deficiency, which is crucial for studying the early stages of diseases and for comparative investigations. thermofisher.com The successful application of this method in human biopsy samples from patients with mitochondrial diseases of diverse genetic origins highlights its broad applicability. thermofisher.com

Theoretical Modeling of Redox Potentials and Reaction Kinetics

Theoretical modeling plays a crucial role in understanding the fundamental properties of this compound, including its redox potentials and reaction kinetics. In-silico studies, such as molecular modeling and molecular dynamics simulations, have been employed to investigate the interactions of NBT with biological molecules.

As mentioned in the context of electrochemical sensors, a study on the interaction between NBT and bovine serum albumin (BSA) utilized molecular modeling to calculate the binding affinity and to simulate the dynamic process of their interaction. The docking score of -7.986 kcal/mol indicated a high affinity, and the average Root Mean Square Deviation (RMSD) value of 3.0 suggested a stable binding. abcam.com These theoretical findings provide a molecular-level understanding that complements experimental observations.

While comprehensive theoretical studies specifically on the redox potential of NBT are still emerging, research on related compounds like cyclic nitroxides provides a framework for such investigations. These studies use high-level ab initio molecular orbital calculations to determine redox potentials and have shown excellent agreement with experimental data obtained through methods like cyclic voltammetry. sigmaaldrich.com Similar computational approaches could be applied to further elucidate the redox chemistry of NBT and its formazan.

Design and Engineering of Novel Probes and Substrates Based on Tetrazolium Chemistry

The core of tetrazolium chemistry, as exemplified by this compound, lies in its reduction to a colored formazan. While the synthesis of entirely new probes derived from the NBT structure is an area of ongoing research, the engineering of existing tetrazolium-based systems continues to advance.

The primary application of NBT in this context is as a highly effective chromogenic substrate. It is frequently paired with 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) for the sensitive detection of alkaline phosphatase activity in techniques such as Western blotting and immunohistochemistry. abcam.comthermofisher.com In this system, the dephosphorylation of BCIP by alkaline phosphatase leads to a product that reduces NBT to an insoluble, dark-blue diformazan precipitate at the site of the enzyme. abcam.com

The engineering of assay conditions, such as the use of specific buffers and the inclusion of electron carriers like phenazine (B1670421) methosulfate (PMS), can modulate the reduction of NBT. The reduction of NBT in competition with oxygen is favored in the presence of detergents like Triton X-100 or Tween 80. These modifications represent a form of "engineering" the substrate system for enhanced performance and sensitivity in various applications.

Research on Interactions with Bioactive Molecules (e.g., Nitric Oxide Synthase Inhibition)

This compound has been shown to interact with important bioactive molecules, most notably as a competitive inhibitor of nitric oxide synthase (NOS) and as a scavenger of superoxide anions.

NBT acts as a substrate for NADPH-diaphorase, and in this capacity, it competitively inhibits NOS. thermofisher.com This inhibitory action is significant in studies of nitric oxide signaling pathways, where NBT can be used to modulate NO production.

Furthermore, NBT is a well-known scavenger of superoxide anions (O₂⁻). This property is the basis for its use in assays to measure superoxide production in various cell types, including phagocytic cells. The reduction of NBT by superoxide to form formazan provides a quantitative measure of superoxide generation. Research has also shown that nitric oxide produced by cells does not interfere with this NBT-based colorimetric assay for superoxide, ensuring the specificity of the measurement. The mechanism of NBT reduction by superoxide involves the formation of a nitro blue tetrazolinyl radical as an intermediate.

常见问题

Q. What is the mechanism of NBT reduction in enzymatic assays, and how does it correlate with oxidative activity?

NBT is reduced to insoluble blue formazan by superoxide anions (O₂⁻) generated during enzymatic reactions, such as NADPH oxidase activity in phagocytes. This reduction involves electron transfer from the enzyme system to NBT, forming a colored precipitate. The reaction is pH-dependent and requires optimized buffer conditions (e.g., Tris-HCl, pH 9.5, with NaCl) to stabilize the product .

Q. How do solubility and pH affect NBT’s performance in cell-based assays?

NBT dissolves in aqueous buffers (e.g., Tris-HCl) but has limited solubility in cold water or ethanol. Optimal solubility is achieved in warm (37°C) methanol or Tris buffer (pH 7.4–9.5). Acidic conditions (pH <7) inhibit reduction, while alkaline conditions enhance formazan precipitation .

Q. What are the key storage conditions to maintain NBT stability?

Store lyophilized NBT at 2–8°C in desiccated, light-protected vials. Reconstituted solutions should be aliquoted and stored at -20°C for ≤6 months. Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize NBT-based assays to minimize nonspecific background signals?

- Troubleshooting :

- Precipitate Formation : Filter solutions through 0.22 µm membranes to remove undissolved particles .

- Endogenous Phosphatases : Block tissues with 2 mM levamisole or 1 mM sodium orthovanadate .

- Light Exposure : Protect reactions from ambient light to prevent photochemical reduction .

Q. How to resolve contradictions in NBT reduction data when studying mitochondrial electron transport chain (ETC) complexes?

- Data Discrepancies : NBT can interact with multiple ETC components (e.g., Complex I and III), leading to variable formazan deposition.

- Methodological Adjustments :

- Use site-specific inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to isolate activity .

- Validate with alternative assays (e.g., MTT or resazurin) for cross-comparison .

Q. What alternative detection methods exist for NADPH oxidase activity when NBT yields ambiguous results?

- Chemiluminescence : Replace NBT with luminol-based probes (e.g., lucigenin) for real-time O₂⁻ quantification .

- Fluorescent Probes : Use dihydroethidium (DHE), which fluoresces upon oxidation by O₂⁻, for live-cell imaging .